molecular formula C9H12BrClS B13204208 3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene

3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene

Cat. No.: B13204208
M. Wt: 267.61 g/mol
InChI Key: CGONHHRMSLDKPK-UHFFFAOYSA-N
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Description

3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene (CAS 1468817-15-3) is an organosulfur compound with the molecular formula C 9 H 12 BrClS and a molecular weight of 267.61 g/mol [ citation:1 ]. Its structure features a thiophene ring substituted with a bromo group and a 3-chloro-2,2-dimethylpropyl chain, making it a valuable functionalized building block in synthetic chemistry. This compound is of significant interest in the development of advanced materials, particularly as a precursor for conductive polymers. Thiophene-based monomers and oligomers are fundamental components in creating materials for applications such as biosensors, solar cells, organic light-emitting diodes (OLEDs), and transistors [ citation:8 ]. The bromine atom on the thiophene ring serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Kumada, Stille, or Suzuki couplings, which are established methods for constructing complex thiophene-based trimers and polymers [ citation:8 ]. Specifically, polymers derived from brominated thiophenes, like poly(3-bromothiophene), have been studied for their optoelectronic properties and are used in composites with graphene quantum dots for enhanced photocurrent generation and light emission applications [ citation:3 ]. The chloro-terminated alkyl side chain can influence the solubility and processability of the resulting polymers, making them more suitable for solution-based fabrication techniques. WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C9H12BrClS

Molecular Weight

267.61 g/mol

IUPAC Name

3-bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12BrClS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4H,5-6H2,1-2H3

InChI Key

CGONHHRMSLDKPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CS1)Br)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

These steps must be carefully controlled to avoid undesired substitution or rearrangement.

Alkylation of Thiophene Derivatives

The alkylation of thiophene rings with branched alkyl halides such as 3-chloro-2,2-dimethylpropyl chloride can be achieved via Friedel-Crafts type alkylation or via organometallic coupling methods.

  • Friedel-Crafts Alkylation: Using Lewis acids such as aluminum chloride (AlCl3) to promote electrophilic substitution on the thiophene ring. This approach requires careful control of temperature and stoichiometry to avoid polyalkylation or ring degradation.

  • Organometallic Coupling: Preparation of a thiophene organometallic intermediate (e.g., lithiation at the 2-position using n-butyllithium) followed by reaction with the alkyl halide. This method provides better regioselectivity and milder conditions.

Selective Bromination at the 3-Position

Selective bromination of the thiophene ring at the 3-position can be achieved by:

  • Using N-bromosuccinimide (NBS) as a brominating agent under controlled conditions (e.g., low temperature, inert solvent) to prevent over-bromination.

  • Radical bromination initiated by benzoyl peroxide or light irradiation to facilitate selective substitution.

  • Solvent choice is critical; non-polar solvents such as hexane or heptane are preferred to improve yield and purity, as demonstrated in related halogenation reactions of thiophene derivatives.

Detailed Synthetic Procedure Example (Adapted from Related Thiophene Halogenation Literature)

Step Reagents and Conditions Description
1. Lithiation Thiophene derivative + n-butyllithium in MTBE solvent at low temperature Regioselective lithiation at the 2-position of thiophene
2. Alkylation Addition of 3-chloro-2,2-dimethylpropyl chloride Nucleophilic substitution to introduce alkyl side chain
3. Bromination N-bromosuccinimide (NBS), benzoyl peroxide initiator, n-heptane solvent, reflux, 4-6 hours Radical bromination at 3-position of thiophene ring
4. Work-up Cooling, filtration, washing with petroleum ether Isolation of pure this compound

This approach is supported by analogous synthetic methods described in patent CN113480517A for halogenated thiophene derivatives, where NBS bromination in linear alkanes (n-heptane or n-hexane) under benzoyl peroxide initiation gave high yields and purity, avoiding environmentally harmful solvents like carbon tetrachloride.

Reaction Parameters and Optimization

Parameter Optimal Range Notes
Molar ratio of thiophene derivative to NBS 1 : 1.05 Slight excess of NBS ensures complete bromination
Molar ratio of thiophene derivative to benzoyl peroxide 1 : 0.05 Initiator concentration for controlled radical generation
Solvent n-Heptane or n-Hexane Preferred over chlorinated solvents for environmental and yield reasons
Reaction temperature Reflux (~98°C for n-heptane) Ensures efficient radical bromination
Reaction time 4-6 hours Sufficient for complete bromination without degradation

Industrial and Environmental Considerations

  • The replacement of chlorinated solvents such as carbon tetrachloride with linear alkanes (n-heptane, n-hexane) in bromination reactions is crucial for reducing environmental impact and improving safety.

  • Continuous flow reactors can be employed for scale-up to maintain consistent reaction conditions and improve reproducibility.

  • Use of radical initiators like benzoyl peroxide allows controlled bromination with minimal side products.

Supporting Analytical Data and Characterization

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Friedel-Crafts Alkylation AlCl3, 3-chloro-2,2-dimethylpropyl chloride Low temp, inert atmosphere Simple, direct Possible polyalkylation, harsh conditions
Organolithium Alkylation n-BuLi, alkyl chloride Low temp, inert solvent Regioselective, mild Requires strict moisture exclusion
Radical Bromination with NBS NBS, benzoyl peroxide, n-heptane Reflux, 4-6 h High selectivity, environmentally safer solvent Requires careful control of radical conditions

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The thiophene ring can also participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound’s synthesis is comparable to 3-bromo-2-ethynylthiophene derivatives but may face challenges in regioselectivity and yield due to steric hindrance from the chloro-dimethylpropyl group .
  • Substituent Effects : Electron-withdrawing bromine at position 3 directs electrophilic substitution to the 5-position, while bulky chloro-dimethylpropyl at position 2 sterically hinders adjacent reactivity .

Physical and Spectroscopic Properties

Compound Name Boiling Point (°C) Density (g/cm³) Melting Point (°C) NMR Features (1H)
3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene Predicted: ~280 ~1.85 N/A δ 2.52 (s, CH3), δ 6.83 (s, thiophene H)*
2-Bromo-3-hexyl-5-(3-acetylphenyl)thiophene N/A N/A 172 δ 8.85 (s, aryl H), δ 2.67 (t, hexyl)
2-Bromo-3-(3-bromo-2-thienyl)-1-propene 279.9 ± 35.0 1.849 ± 0.06 N/A Allylic protons: δ 5.5–6.5 (predicted)

Notes:

  • The target compound’s density is comparable to brominated allyl derivatives (e.g., 1.849 g/cm³ for 2-bromo-3-(3-bromo-2-thienyl)-1-propene ), but steric bulk may reduce solubility in polar solvents.
  • Melting points vary significantly; for instance, 2-bromo-3-hexyl-5-acetylphenylthiophene melts at 172°C due to crystalline packing from planar acetylphenyl groups .

Reactivity and Functionalization

Electrophilic Substitution

  • Target Compound : Bromine at position 3 deactivates the ring, directing electrophiles to the 5-position. The chloro-dimethylpropyl group limits accessibility to the 2-position .
  • Comparison with 3-Bromo-2-ethynylthiophene: Ethynyl groups enable cross-coupling (e.g., Sonogashira), whereas the chloro-dimethylpropyl group favors nucleophilic substitution or elimination reactions .

Hydrodesulfurization (HDS) Reactivity

Bulky substituents further hinder catalyst access, as seen in C6–C8 thiophene derivatives .

Biological Activity

3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the compound's biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromine atom and a chloro-substituted branched alkyl group attached to a thiophene ring. Its molecular formula is C₁₁H₁₄BrClS, and it has a molecular weight of 267.61 g/mol. The presence of these halogen substituents contributes to its chemical reactivity and potential therapeutic applications.

Antimicrobial Activity

Research Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been reported to have an MIC of 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to interact with bacterial cell membranes or specific enzymes, leading to cell lysis or inhibition of vital metabolic pathways .
  • Comparative Studies : When compared with other thiophene derivatives, this compound shows enhanced activity due to its unique substitution pattern. For example, similar compounds lacking the chloro-substituted branched alkyl group exhibited lower antimicrobial efficacy .

Anticancer Activity

Preliminary Investigations :

  • Cell Line Studies : Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Target Interactions : Ongoing research is investigating how this compound interacts with specific cellular receptors and enzymes associated with cancer progression. These interactions are crucial for understanding its potential as a therapeutic agent in oncology .

Comparative Biological Activity Table

Compound NameBiological ActivityMIC (µg/mL)Unique Features
This compoundAntimicrobial, Anticancer16Contains both bromine and chlorine substituents
2-Bromo-3-methylthiopheneAntimicrobial32Lacks chloro-substituted branched alkyl group
Benzo[b]thiophenesAntimicrobial, AnticancerVariesFound in various drug molecules

Case Studies and Research Insights

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene derivatives against multiple strains, including E. coli, Klebsiella pneumoniae, and Candida albicans. The results indicated that this compound had superior activity compared to others tested .
  • Anticancer Mechanisms : Research has focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. This was demonstrated in vitro using breast cancer cell lines where significant cell death was observed at concentrations above the MIC for bacterial strains .

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